molecular formula C21H27O8P-2 B10765983 Prednisolone phosphate(2-)

Prednisolone phosphate(2-)

Cat. No.: B10765983
M. Wt: 438.4 g/mol
InChI Key: JDOZJEUDSLGTLU-VWUMJDOOSA-L
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of prednisolone phosphate(2-) involves the reaction of prednisolone with pyrophosphoryl chloride under nitrogen protection. The reaction is carried out in an organic solvent such as MTHP (methyl tetrahydrofuran) at temperatures between -50 to -60°C. The pyrophosphoryl chloride is added slowly over 30 minutes to 1 hour, and the reaction is maintained for 50 minutes to 2 hours under heat preservation .

Industrial Production Methods: Industrial production methods for prednisolone phosphate(2-) typically involve high-performance liquid chromatography (HPLC) for the quantification and validation of the compound in pharmaceutical products . Analytical grade chemicals and HPLC grade solvents such as methanol, water, ethanol, and acetonitrile are used in the process .

Chemical Reactions Analysis

Types of Reactions: Prednisolone phosphate(2-) undergoes various chemical reactions, including:

    Oxidation: Prednisolone phosphate(2-) can be oxidized to form different metabolites.

    Reduction: Reduction reactions can convert prednisolone phosphate(2-) to its active form, prednisolone.

    Substitution: Substitution reactions can occur at the phosphate group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like hydroxide ions.

Major Products Formed:

    Oxidation: Oxidized metabolites of prednisolone phosphate(2-).

    Reduction: Prednisolone.

    Substitution: Various phosphate derivatives.

Scientific Research Applications

Chemistry: Prednisolone phosphate(2-) is used in chemical research to study its reactivity and interactions with other compounds.

Biology: In biological research, prednisolone phosphate(2-) is used to investigate its effects on cellular processes and gene expression.

Medicine: Prednisolone phosphate(2-) is widely used in medical research for its anti-inflammatory and immunosuppressive properties. It is used to treat conditions such as allergic reactions, dermatologic diseases, endocrine disorders, gastrointestinal diseases, hematologic disorders, neoplastic diseases, nervous system disorders, ophthalmic diseases, respiratory diseases, and rheumatic disorders .

Industry: In the pharmaceutical industry, prednisolone phosphate(2-) is used in the formulation of various medications, including oral, intravenous, topical, and eye drop preparations .

Comparison with Similar Compounds

    Prednisolone: A corticosteroid similar to prednisolone phosphate(2-), but without the phosphate group.

    Prednisone: A prodrug that is converted to prednisolone in the liver.

    Dexamethasone: A more potent glucocorticoid with similar anti-inflammatory and immunosuppressive effects.

    Hydrocortisone: A naturally occurring glucocorticoid with similar properties but less potent than prednisolone phosphate(2-).

Uniqueness: Prednisolone phosphate(2-) is unique due to its phosphate group, which enhances its solubility and allows for different routes of administration, including intravenous and topical applications . This makes it a versatile compound in both clinical and research settings.

Properties

Molecular Formula

C21H27O8P-2

Molecular Weight

438.4 g/mol

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate

InChI

InChI=1S/C21H29O8P/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19/h5,7,9,14-16,18,23,25H,3-4,6,8,10-11H2,1-2H3,(H2,26,27,28)/p-2/t14-,15-,16-,18+,19-,20-,21-/m0/s1

InChI Key

JDOZJEUDSLGTLU-VWUMJDOOSA-L

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COP(=O)([O-])[O-])O)CCC4=CC(=O)C=C[C@]34C)O

Canonical SMILES

CC12CC(C3C(C1CCC2(C(=O)COP(=O)([O-])[O-])O)CCC4=CC(=O)C=CC34C)O

Origin of Product

United States

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